molecular formula C13H15BrS B13643271 3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene

3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene

Cat. No.: B13643271
M. Wt: 283.23 g/mol
InChI Key: HVNIZAQAZRLJLV-UHFFFAOYSA-N
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Description

3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene is an organic compound with the molecular formula C12H13BrS. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a bromine atom at the 3-position, a tert-butyl group at the 5-position, and a methyl group at the 2-position on the benzo[b]thiophene ring. It is commonly used as a building block in organic synthesis and has applications in various fields such as materials science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene involves the bromination of 5-(tert-butyl)-2-methylbenzo[b]thiophene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]thiophene derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices. The molecular targets and pathways involved vary based on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(tert-butyl)benzo[b]thiophene: Similar structure but lacks the methyl group at the 2-position.

    5-(tert-butyl)-3-iodobenzo[b]thiophene: Similar structure but contains an iodine atom instead of a bromine atom.

    3,5-Dibromobenzo[b]thiophene: Contains two bromine atoms at the 3- and 5-positions.

Uniqueness

3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene is unique due to the presence of both a tert-butyl group and a methyl group on the benzo[b]thiophene ring, which can influence its reactivity and electronic properties. This makes it a valuable compound for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C13H15BrS

Molecular Weight

283.23 g/mol

IUPAC Name

3-bromo-5-tert-butyl-2-methyl-1-benzothiophene

InChI

InChI=1S/C13H15BrS/c1-8-12(14)10-7-9(13(2,3)4)5-6-11(10)15-8/h5-7H,1-4H3

InChI Key

HVNIZAQAZRLJLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)C(C)(C)C)Br

Origin of Product

United States

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